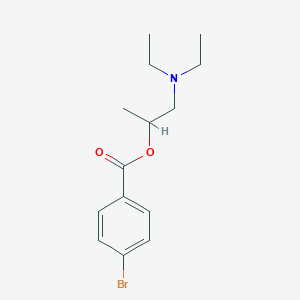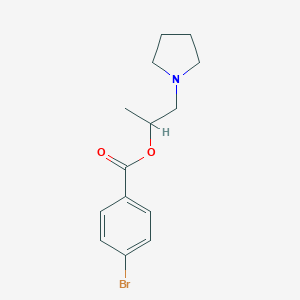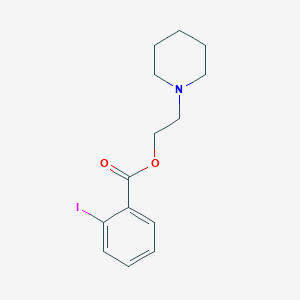
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine, also known as IRGACURE 369, is a photoinitiator used in various applications such as polymerization, printing, and coatings. It is a highly efficient and stable photoinitiator that can be activated by low-energy UV light.
Mécanisme D'action
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 works by absorbing UV light and generating free radicals that initiate polymerization reactions. Upon exposure to UV light, this compound 369 undergoes a photochemical reaction that produces a highly reactive species known as a radical cation. This radical cation then initiates polymerization reactions by abstracting a hydrogen atom from a monomer molecule, leading to the formation of a new radical that propagates the polymerization process.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound 369. However, studies have shown that it is not toxic to cells and does not cause any significant changes in gene expression or cell morphology. This compound 369 has also been shown to be biocompatible and safe for use in dental materials.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 offers several advantages for lab experiments. It is a highly efficient and stable photoinitiator that can be activated by low-energy UV light, making it ideal for use in various applications. It also has a high purity and yield, which ensures consistency in experimental results. However, this compound 369 has some limitations in lab experiments. It has a limited solubility in some solvents, which can affect its performance in certain applications. It is also sensitive to oxygen, which can lead to premature polymerization and affect experimental results.
Orientations Futures
For research include the synthesis of new derivatives and the development of new applications.
Méthodes De Synthèse
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 can be synthesized by reacting 1-(3,5-ditert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with 1-phenylpyrrolidine in the presence of a base such as potassium carbonate. The reaction yields this compound 369 as a white solid with a high purity and yield.
Applications De Recherche Scientifique
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 has been extensively used in scientific research as a photoinitiator for polymerization reactions. It is commonly used in the production of dental materials, adhesives, and coatings. This compound 369 is also used in the printing industry as a photoinitiator for UV-curable inks. Its high efficiency and stability make it a popular choice for various applications.
Propriétés
Formule moléculaire |
C25H33NO |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
(3,5-ditert-butylphenyl)-(3-phenylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C25H33NO/c1-24(2,3)21-14-20(15-22(16-21)25(4,5)6)23(27)26-13-12-19(17-26)18-10-8-7-9-11-18/h7-11,14-16,19H,12-13,17H2,1-6H3 |
Clé InChI |
YKTMYOXHJCKYBO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCC(C2)C3=CC=CC=C3)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCC(C2)C3=CC=CC=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)






![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)


![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)
